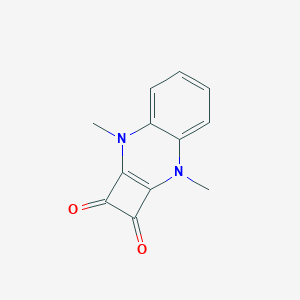
4-Mercaptopyridine-3-sulfonamide
概要
説明
4-Mercaptopyridine-3-sulfonamide is a compound that belongs to the class of sulfonamides . Sulfonamides are synthetic antimicrobial drugs used as broad-spectrum treatments for human and animal bacterial infections . They are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group .
Molecular Structure Analysis
The molecular formula of this compound is C5H6N2O2S2. It contains a sulfonamide functional group, which forms the basis of several groups of drugs .Physical And Chemical Properties Analysis
The molecular weight of this compound is 190.2 g/mol. More detailed physical and chemical properties were not found in the search results.科学的研究の応用
Surface Chemistry and Monolayer Self-Assembly
4-Mercaptopyridine demonstrates complex surface chemistry, particularly in its interaction with gold surfaces. The adsorption from solutions leads to the formation of self-assembled monolayers (SAMs) on Au(111). However, these SAMs degrade over time, with adsorbed sulfur being a main product, indicating a dynamic and potentially useful surface interaction for applications in nanotechnology and material sciences (Ramírez et al., 2012).
Molecular Dimerization
The structural properties of 4-Mercaptopyridine SAMs on gold have been studied, revealing a dimerization of sulfur headgroups, forming a disulfide. This unique structural feature could be significant in the development of new materials and chemical sensors (Wan et al., 1998).
Inhibitory Action in Biochemical Processes
4-Mercaptopyridine derivatives have been investigated as inhibitors for carbonic anhydrase isozymes. These studies provide a basis for developing novel inhibitors with potential applications in medical research and drug development (Supuran et al., 1998).
Catalysis in Chemical Synthesis
The compound has been evaluated as a catalyst in native chemical ligation, a technique crucial in peptide synthesis. Its properties could be particularly beneficial in synthesizing complex peptides for pharmaceutical applications (Cowper et al., 2015).
Corrosion Inhibition
4-Mercaptopyridine has shown effectiveness as a corrosion inhibitor for steel in acidic environments. Its application in protecting metals could have significant implications in industrial processes (Han et al., 2018).
Pharmaceutical Applications
While focusing on non-drug uses, it's worth noting that derivatives of 4-Mercaptopyridine, particularly sulfonamides, play a crucial role in pharmaceuticals, displaying antimicrobial and anti-inflammatory properties. These derivatives are instrumental in drug design and synthesis (Kalgutkar, Jones, & Sawant, 2010).
作用機序
Target of Action
The primary target of 4-Mercaptopyridine-3-sulfonamide (4-MPS) is mercury ions . The compound has been used to modify a fiber optic plasmonic sensor for the detection of mercury ions, suggesting that it has a high affinity for these ions .
Mode of Action
4-MPS interacts with its target, mercury ions, by forming a stable structure due to the specific combination between the nitrogen of the pyridine moiety and the Hg2+ via multidentate N-bonding . This interaction allows the compound to capture mercury ions efficiently .
Biochemical Pathways
This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . .
Pharmacokinetics
Sulfonamides, in general, have been extensively studied . They are usually well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine
Result of Action
The primary result of 4-MPS’s action is the capture of mercury ions, which can be detected with high sensitivity . This makes 4-MPS useful in the development of sensors for mercury ion detection .
Action Environment
The action of 4-MPS can be influenced by environmental factors. For instance, the compound’s ability to capture mercury ions has been demonstrated in a sensor that can operate without being disturbed by the external temperature . Moreover, the sensor has shown good selectivity and reliability in actual water samples, suggesting that 4-MPS can function effectively in different environmental conditions .
Safety and Hazards
While specific safety and hazard information for 4-Mercaptopyridine-3-sulfonamide was not found, sulfonamides in general can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They are advised to be handled with appropriate personal protective equipment and in well-ventilated areas .
将来の方向性
While specific future directions for 4-Mercaptopyridine-3-sulfonamide were not found, sulfonamides and their derivatives continue to be a subject of research. For example, surface-enhanced Raman scattering (SERS) sensing has been used for the detection and mapping of cellular biomarkers . Another study reported the use of 4-mercaptopyridine in a high-performance mercury ion sensor .
生化学分析
Biochemical Properties
4-Mercaptopyridine-3-sulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to form stable complexes with mercury ions through multidentate N-bonding, which is facilitated by the nitrogen of the pyridine moiety . This interaction is crucial for its application in mercury ion detection and environmental monitoring. Additionally, this compound can modify gold electrodes, forming self-assembled monolayers that enhance the electrode’s properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with mercury ions can disrupt cellular processes by binding to negatively charged groups in enzymes or proteins, affecting energy generation, protein synthesis, and nucleic acid synthesis . This disruption can lead to altered cell signaling and metabolic pathways, impacting overall cell function and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It forms stable complexes with mercury ions, which can be detected using electrochemical methods such as differential pulse voltammetry and electrochemical impedance spectroscopy . The binding of mercury ions to the pyridine nitrogen of this compound changes the electrochemical activity of the electrode surface, making it a valuable tool for mercury ion detection. Additionally, the formation of self-assembled monolayers on gold electrodes involves a perpendicular adsorption geometry with a Au-S bond as the anchoring function .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are critical for its application. Studies have shown that it forms stable complexes with mercury ions, which remain effective over time for environmental monitoring
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively binds to mercury ions without causing significant toxicity . At higher doses, there may be potential toxic or adverse effects, which need to be carefully monitored. Understanding the threshold effects and safe dosage ranges is crucial for its application in environmental and biomedical fields.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to mercury ion detoxification. It interacts with enzymes and cofactors that facilitate the binding and removal of mercury ions from the body . This interaction can affect metabolic flux and metabolite levels, highlighting its potential role in detoxification processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. It is transported to specific cellular compartments where it can effectively bind to mercury ions . Understanding its distribution patterns is essential for optimizing its application in environmental monitoring and biomedical research.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization ensures that it can effectively interact with its target biomolecules, enhancing its efficacy in various applications.
特性
IUPAC Name |
4-sulfanylidene-1H-pyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S2/c6-11(8,9)5-3-7-2-1-4(5)10/h1-3H,(H,7,10)(H2,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVITWKPUEIOZGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=S)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360921 | |
| Record name | 4-sulfanylpyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73742-63-9 | |
| Record name | 4-sulfanylpyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-7-methyl-5-oxo-4-phenyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186285.png)

![6-Amino-4-(5-methylthiophen-2-yl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B186289.png)
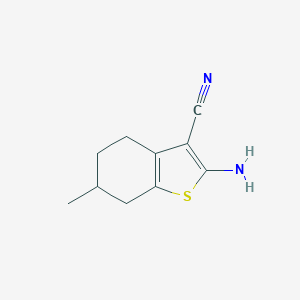
![9,10-Bis[4-(diphenylamino)styryl]anthracene](/img/structure/B186291.png)
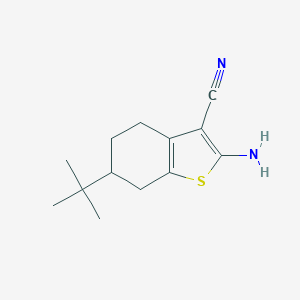
![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186293.png)

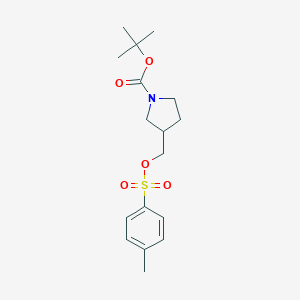
![2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone](/img/structure/B186299.png)
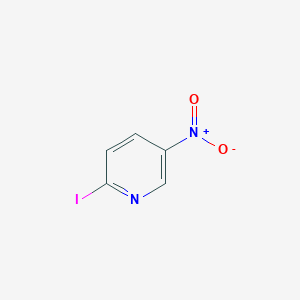
![2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B186301.png)
![1,3-Benzodithiole, 2-[(4-methoxyphenyl)methylene]-](/img/structure/B186302.png)
